2-chlorophenyl (4-bromophenoxy)acetate
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Overview
Description
2-chlorophenyl (4-bromophenoxy)acetate is an organic compound that belongs to the class of phenyl acetates It is characterized by the presence of a chlorophenyl group and a bromophenoxy group attached to an acetate moiety
Scientific Research Applications
2-chlorophenyl (4-bromophenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorophenyl (4-bromophenoxy)acetate typically involves the esterification of 2-chlorophenol with 4-bromophenoxyacetic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chlorophenyl (4-bromophenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate in acidic or neutral conditions is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxyacetates.
Oxidation: Phenolic derivatives.
Reduction: Phenyl derivatives.
Mechanism of Action
The mechanism of action of 2-chlorophenyl (4-bromophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-chlorophenyl (4-chlorophenoxy)acetate
- 2-chlorophenyl (4-fluorophenoxy)acetate
- 2-chlorophenyl (4-methylphenoxy)acetate
Uniqueness
2-chlorophenyl (4-bromophenoxy)acetate is unique due to the presence of both chlorine and bromine atoms, which can impart distinct chemical and biological properties. The bromine atom, in particular, can enhance the compound’s reactivity and potential biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
(2-chlorophenyl) 2-(4-bromophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO3/c15-10-5-7-11(8-6-10)18-9-14(17)19-13-4-2-1-3-12(13)16/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSMNCHKAZCSMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)COC2=CC=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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